Cas no 2228672-32-8 (7-chloro-8-ethenylquinoline)

7-Chloro-8-ethenylquinoline is a quinoline derivative characterized by its chloro and ethenyl functional groups at the 7 and 8 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its quinoline core provides a rigid aromatic framework, while the reactive ethenyl group offers opportunities for further functionalization through cross-coupling or polymerization reactions. The chloro substituent enhances its utility in metal-catalyzed transformations. The compound's stability and well-defined reactivity profile make it valuable for research and industrial applications requiring precise molecular modifications. Its structural features contribute to its potential in designing biologically active compounds or advanced materials.
7-chloro-8-ethenylquinoline structure
7-chloro-8-ethenylquinoline structure
Product Name:7-chloro-8-ethenylquinoline
CAS No:2228672-32-8
MF:C11H8ClN
MW:189.640921592712
CID:6434025
PubChem ID:165785755
Update Time:2025-05-22

7-chloro-8-ethenylquinoline Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-8-ethenylquinoline
    • 2228672-32-8
    • EN300-1994716
    • Inchi: 1S/C11H8ClN/c1-2-9-10(12)6-5-8-4-3-7-13-11(8)9/h2-7H,1H2
    • InChI Key: AFLYHVZLMZTRKV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CN=C2C=1C=C

Computed Properties

  • Exact Mass: 189.0345270g/mol
  • Monoisotopic Mass: 189.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12.9Ų

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7-chloro-8-ethenylquinoline Related Literature

Additional information on 7-chloro-8-ethenylquinoline

7-Chloro-8-Ethenylquinoline: A Comprehensive Overview

7-Chloro-8-ethenylquinoline (CAS No. 2228672-32-8) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of a chlorine atom at the 7-position and an ethenyl group at the 8-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The quinoline core of 7-chloro-8-ethenylquinoline serves as a versatile scaffold for chemical modifications. Quinolines are known for their aromatic stability and ability to participate in diverse chemical reactions, such as electrophilic substitution, nucleophilic aromatic substitution, and cycloaddition reactions. The substitution pattern in 7-chloro-8-ethenylquinoline further enhances its reactivity and selectivity in these reactions. Recent studies have explored the use of this compound as a precursor for synthesizing advanced materials, including coordination polymers and metal-organic frameworks (MOFs), which are highly sought after in catalysis and gas storage applications.

One of the most promising areas of research involving 7-chloro-8-ethenylquinoline is its application in drug discovery. The compound's ability to act as a ligand for metal ions has led to its use in designing metallo-drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent findings have demonstrated that copper complexes derived from this quinoline derivative exhibit potent anti-proliferative activity against human cancer cell lines. These results highlight the potential of 7-chloro-8-ethenylquinoline as a lead compound for developing novel therapeutic agents.

In addition to its role in medicinal chemistry, 7-chloro-8-ethenylquinoline has also found applications in the field of optoelectronics. The compound's conjugated π-system enables it to absorb light across a broad spectrum, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported that incorporating this quinoline derivative into OLED architectures significantly improves device efficiency and stability. Furthermore, its ethenyl group provides additional flexibility in tuning the electronic properties of the material, which is crucial for optimizing device performance.

The synthesis of 7-chloro-8-ethenylquinoline typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. A common approach involves the chlorination of quinoline derivatives followed by alkylation or alkenylation at the 8-position. Recent advancements in catalytic systems, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective syntheses of this compound. These improvements not only enhance the scalability of production but also pave the way for exploring new derivatives with enhanced functionalities.

From an environmental perspective, 7-chloro-8-ethenylquinoline has been studied for its potential role in pollution control technologies. Its ability to act as an adsorbent for heavy metals and organic pollutants has been explored in water treatment applications. Experimental results indicate that this compound can effectively remove contaminants such as lead(II) ions and aromatic hydrocarbons from aqueous solutions, offering a sustainable solution for environmental remediation.

In conclusion, 7-chloro-8-ethenylquinoline (CAS No. 2228672-32-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, reactivity, and tunable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological innovations.

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